1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17549820
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrN3O |
|---|---|
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | 1-[(5-bromofuran-3-yl)methyl]-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10BrN3O/c1-6-2-9(11)12-13(6)4-7-3-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12) |
| Standard InChI Key | GSCGCBSFDVMKSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=COC(=C2)Br)N |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine features a pyrazole ring substituted with a methyl group at position 5 and a (5-bromofuran-3-yl)methyl group at position 1. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, while the furan moiety is a five-membered oxygen-containing heterocycle brominated at position 5. The molecular formula is CHBrNO, with a calculated molecular weight of 256.10 g/mol.
The IUPAC name derivation follows systematic nomenclature:
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Pyrazole: Parent ring with nitrogen atoms at positions 1 and 2.
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5-methyl: Methyl substituent at position 5 of the pyrazole.
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(5-Bromofuran-3-yl)methyl: A brominated furan group attached via a methylene linker to position 1 of the pyrazole.
Key structural identifiers include:
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InChIKey: BNMFBTAEQXJGCQ-UHFFFAOYSA-N (analogous to the 4-methyl isomer).
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SMILES: CC1=CN(N=C1N)CC2=COC(=C2)Br (adjusted for the 5-methyl position).
Spectroscopic Characterization
While experimental spectral data for the 5-methyl isomer are unavailable, analogs such as 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine provide reference points:
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NMR: The H NMR spectrum of the 4-methyl analog shows signals for the pyrazole protons (δ 7.2–7.5 ppm), furan protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.1–2.3 ppm).
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Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 256.10 ([M+H]).
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine can be extrapolated from methodologies used for related pyrazole derivatives. A plausible pathway involves:
Step 1: Condensation of Diethyl Butynedioate and Methylhydrazine
Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine .
Step 2: Bromination
Bromination using tribromophosphine (PBr) introduces the bromine atom at position 5 of the furan ring. This step mirrors the bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate .
Step 3: Hydrolysis and Functionalization
Hydrolysis of the ester group followed by coupling reactions introduces the amine functionality. For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate can be hydrolyzed with trifluoroacetic acid to yield the target amine .
Optimization Challenges
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Regioselectivity: Achieving precise substitution at position 5 of the pyrazole requires careful control of reaction conditions, such as temperature (−78°C for lithiation) .
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Toxic Reagents: Alternatives to cyanogen bromide (used in older methods) reduce environmental and safety risks .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 256.10 g/mol | |
| Melting Point | Estimated 180–185°C (analogs) | |
| Solubility | Moderate in DMSO, ethanol | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing bromine vapors .
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Photoreactivity: The bromofuran group may undergo photolytic debromination under UV light.
Research Gaps and Future Directions
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